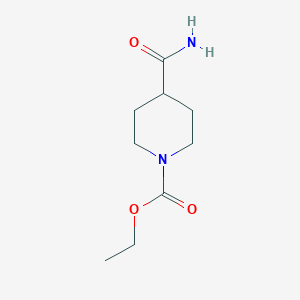

Ethyl 4-carbamoylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMNZQJZXQUPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from Isonipecotic Acid

Esterification of Piperidine-4-Carboxylic Acid

The first step involves converting the carboxylic acid group of isonipecotic acid into an ethyl ester. This is achieved through reaction with ethyl chloroformate in the presence of a base such as triethylamine (TEA) or pyridine.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–5°C (to minimize side reactions).

- Molar Ratios: 1:1.2 stoichiometry of isonipecotic acid to ethyl chloroformate.

- Base: Triethylamine (1.5 equivalents) to neutralize HCl byproduct.

The reaction typically proceeds to completion within 2–4 hours, yielding ethyl piperidine-4-carboxylate as an intermediate. Purification via vacuum distillation or column chromatography achieves >85% purity.

Table 1: Key Parameters for Esterification Step

| Parameter | Value/Range |

|---|---|

| Reaction Time | 2–4 hours |

| Temperature | 0–5°C |

| Yield | 78–85% |

| Purification Method | Column Chromatography |

Carbamoylation at the 4-Position

The esterified intermediate is subsequently treated with carbamoyl chloride to introduce the carbamoyl group. This step requires careful temperature control to avoid over-reaction or decomposition.

Reaction Conditions:

- Solvent: Dry DCM or ethyl acetate.

- Temperature: -10°C to 0°C (slow addition of carbamoyl chloride).

- Molar Ratios: 1:1.1 stoichiometry of ethyl piperidine-4-carboxylate to carbamoyl chloride.

- Catalyst: None required, though catalytic DMAP may enhance reactivity.

The reaction mixture is stirred for 6–8 hours under inert atmosphere (N₂ or Ar), followed by aqueous workup. The crude product is purified via recrystallization from ethanol/water mixtures, yielding ethyl 4-carbamoylpiperidine-1-carboxylate in 65–72% isolated yield.

Table 2: Key Parameters for Carbamoylation Step

| Parameter | Value/Range |

|---|---|

| Reaction Time | 6–8 hours |

| Temperature | -10°C to 0°C |

| Yield | 65–72% |

| Purification Method | Recrystallization |

Alternative Synthetic Routes

One-Pot Synthesis

A modified one-pot procedure eliminates the need to isolate the ester intermediate. In this approach, isonipecotic acid is sequentially treated with ethyl chloroformate and carbamoyl chloride in a single reaction vessel.

Advantages:

Challenges:

- Requires precise stoichiometric control to avoid side reactions.

- Limited compatibility with acid-sensitive functional groups.

Solid-Phase Synthesis

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis of piperidine derivatives. The scaffold is anchored to a resin (e.g., Wang resin), followed by on-resin esterification and carbamoylation. After cleavage, the product is obtained in 60–68% yield.

Applications:

- High-throughput synthesis for drug discovery.

- Facilitates parallel synthesis of analogs.

Critical Analysis of Reaction Parameters

Temperature Effects

Solvent Selection

Structural Characterization and Quality Control

Spectroscopic Analysis

Industrial-Scale Considerations

Process Optimization

- Continuous Flow Systems: Enhance heat transfer and reduce reaction times.

- Green Chemistry Metrics: Solvent recovery systems improve E-factor (0.8–1.2 kg waste/kg product).

Chemical Reactions Analysis

Thionation of the Carbamoyl Group

Lawesson's reagent efficiently converts the carbamoyl group (–CONH₂) to a thiocarbamoyl group (–CSNH₂), enabling access to sulfur-containing derivatives. This reaction is critical for modifying pharmacological properties.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the carbonyl oxygen on Lawesson’s reagent, followed by sulfur insertion and elimination steps .

Reductive Amination and Cross-Coupling Reactions

The piperidine nitrogen (protected as a carbamate) and ester group enable participation in tandem reactions:

One-Pot Reductive Amination

Ethyl 4-carbamoylpiperidine-1-carboxylate reacts with formyl aryl/heteroaryl MIDA boronates under Rh catalysis to form β-aryl/β-amino aliphatic esters .

| Substrate | Catalyst | Yield | Application |

|---|---|---|---|

| Formyl aryl MIDA boronate | Rh(I) | 65–80% | Synthesis of SMN protein modulators for spinal muscular atrophy therapy . |

Suzuki-Miyaura Cross-Coupling

The ethyl ester facilitates coupling with aryl/heteroaryl halides under Pd catalysis, forming biaryl derivatives .

| Coupling Partner | Base | Yield | Product Utility |

|---|---|---|---|

| 4-Bromobenzamide | K₂CO₃ | 70% | RhoA inhibitors for cardiovascular disease therapy . |

Nucleophilic Substitution at the Piperidine Core

The carbamate-protected piperidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

Reaction with Nitroimidazolidinone

Nitroethylenediamines are synthesized via nucleophilic attack on nitroimidazolidinone, yielding antimicrobial agents .

| Conditions | Reagent | Yield | Biological Activity |

|---|---|---|---|

| THF, RT, 12 h | Nitroimidazolidinone | 60% | Antimicrobial and antioxidant properties . |

Hydrolysis of the Ethyl Ester

While direct experimental data for Ethyl 4-carbamoylpiperidine-1-carboxylate hydrolysis is limited, analogous compounds (e.g., tert-butyl derivatives) undergo ester cleavage under acidic/basic conditions to form carboxylic acids .

Predicted Pathway :

-

Basic Hydrolysis : NaOH/EtOH, reflux → 4-carbamoylpiperidine-1-carboxylic acid.

-

Acidic Hydrolysis : HCl/H₂O, RT → Partial decomposition due to carbamoyl group sensitivity.

Comparative Reactivity Table

Scientific Research Applications

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate is a chemical compound with applications in separation science and as an intermediate in the synthesis of various bioactive molecules.

Scientific Research Applications

- Separation Science: Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . For fast UPLC applications, smaller 3 μm particle columns are available . The method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Synthesis of Bioactive Molecules: This compound and its derivatives are used in the synthesis of various molecules with biological activity . For example, ethyl 4-amino-1-piperidinecarboxylate (a related compound) is used in the synthesis of quinolin-2(1H)-one derivatives . It is also used in the creation of milrinone analogs, which are used to analyze the effects on intracellular calcium increase in cardiac cells .

Related Compounds and their Applications

Several related piperidine derivatives have found use in diverse applications:

- Tert-butyl 4-(4-tert-butylbenzyl)-4-carbamoylpiperidine-1-carboxylate: This compound is synthesized via flash column chromatography and is a precursor in the creation of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are potent and orally bioavailable inhibitors of PKB (protein kinase B) .

- Ethyl 4-oxo-1-piperidinecarboxylate: This compound (also known as 1-carbethoxy-4-piperidone) is used to prepare tertiary alcohols .

Table of Piperidine Derivatives and Applications

Mechanism of Action

The mechanism of action of ethyl 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 4-carbamoylpiperidine-1-carboxylate with key analogs:

Notes:

- The ethyl carbamoyl derivative’s molecular weight (200.24 g/mol) is lower than its tert-butyl analog (228.29 g/mol), impacting solubility and diffusion properties in synthetic applications .

- Substituents like benzoyl or nitrophenyl introduce steric bulk and electronic effects. For example, the 4-nitrophenyl group in is strongly electron-withdrawing, altering reactivity in nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-carbamoylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Synthesis typically involves carbamoylation of a piperidine precursor. For example, reacting 4-aminopiperidine with ethyl chloroformate under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like dichloromethane. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity . Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of the carbamoylating agent.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the carbamoyl (-CONH₂) and ethyl ester (-COOEt) groups. Compare chemical shifts to analogous piperidine derivatives (e.g., δ ~1.2 ppm for ethyl ester CH₃) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₆N₂O₃: calculated 200.1156).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area) .

Q. What are the critical stability considerations for storing Ethyl 4-carbamoylpiperidine-1-carboxylate?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester and carbamoyl groups. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Monitor via TLC or HPLC for byproducts like 4-carbamoylpiperidine .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodological Answer : For X-ray crystallography, use SHELXL ( ) for refinement. If disorder is observed (e.g., in the ethyl ester moiety), apply restraints to bond lengths/angles. Validate against DFT-calculated geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) to resolve ambiguities . For conflicting NMR assignments, employ 2D techniques (HSQC, HMBC) to correlate proton and carbon signals.

Q. What experimental strategies address low yields in carbamoylation reactions?

- Methodological Answer :

- Catalyst Optimization : Screen coupling agents (e.g., HATU vs. DCC) to improve carbamoyl group incorporation .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperidine nitrogen.

- In Situ Monitoring : Use FTIR to track carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for ester vs. ~1650 cm⁻¹ for carbamoyl) and adjust reaction time .

Q. How can computational modeling predict the biological activity of Ethyl 4-carbamoylpiperidine-1-carboxylate derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with piperidine-binding pockets). Parameterize force fields for carbamoyl interactions .

- QSAR Models : Train regression models on analogs (e.g., substituent effects at the 4-position) using descriptors like logP, H-bond donors, and molar refractivity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Safety and Handling

Q. What safety protocols are essential when handling Ethyl 4-carbamoylpiperidine-1-carboxylate?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Toxicology : While specific data are limited ( ), treat as a potential irritant. Perform Ames tests for mutagenicity if used in biological assays .

Structural and Functional Analysis

Q. What spectroscopic techniques differentiate carbamoyl vs. amide functionalities in related piperidine derivatives?

- Methodological Answer :

- IR Spectroscopy : Carbamoyl groups show dual N-H stretches (~3350, ~3180 cm⁻¹), while amides exhibit a single broad peak.

- ¹⁵N NMR : Carbamoyl nitrogen resonates at ~100–120 ppm, distinct from amides (~80–100 ppm) .

- XPS : N 1s binding energy for carbamoyl (399.5–400.5 eV) vs. amide (400.5–401.5 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.